For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tetra-(amido-PEG10-azide)
Tetra-(amido-PEG10-azide) is a tetravalent, or four-armed, polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile crosslinking agent and a core component in the development of advanced drug delivery systems, hydrogels, and bioconjugates.[1][2][3] Its structure, featuring four azide-terminated PEG10 arms, allows for precise and efficient conjugation through "click chemistry," a method prized for its high yield, specificity, and biocompatibility.[4][5][6] This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols relevant to Tetra-(amido-PEG10-azide).
Core Properties and Specifications
Tetra-(amido-PEG10-azide) is a branched PEG linker characterized by four azide (B81097) groups at the terminus of each arm.[2][3] These azide functionalities are key to its utility, enabling covalent attachment to molecules containing alkyne groups via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[5][6] The PEG10 linkers contribute to the molecule's hydrophilicity, enhancing the solubility and stability of resulting conjugates.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C105H204N16O48 | [2][3] |
| Molecular Weight | 2458.8 - 2458.9 g/mol | [1][2][3][4] |
| Purity | ≥95% - 97% | [1][2][3][4] |
| CAS Number | 2375600-75-0 | [3] |
| Storage Conditions | -20°C | [3][7] |
| Shipping Conditions | Ambient Temperature | [3][7] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
Key Applications in Research and Development
The unique tetravalent structure of Tetra-(amido-PEG10-azide) makes it a valuable tool in several areas of biomedical research:
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Hydrogel Formation: This molecule is a fundamental building block for the creation of "tetra-PEG" hydrogels.[8][9][10] These hydrogels are formed by reacting the four azide arms with a complementary four-armed PEG molecule functionalized with alkyne groups.[5][11] The resulting network structure is highly homogeneous and exhibits significant mechanical strength, making it suitable for applications in tissue engineering and as a carrier for drug delivery systems.[11][12][13]
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Drug Delivery Systems: Tetra-PEG hydrogels can be designed to be biodegradable and serve as carriers for the controlled release of therapeutic agents.[8][9][10][14] The drug can be tethered to the hydrogel matrix, and its release can be tuned by incorporating cleavable linkers.[8][9][10][14] The multivalent nature of the core molecule allows for a high drug loading capacity.[12]
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Bioconjugation and Surface Modification: The azide groups on Tetra-(amido-PEG10-azide) can be used to attach the molecule to surfaces or biomolecules that have been modified with an alkyne group.[1] This is useful for improving the biocompatibility of materials and for the development of biosensors.[6][]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating Tetra-(amido-PEG10-azide) to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Alkyne-functionalized molecule (e.g., peptide, protein, small molecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium L-ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Microcentrifuge tubes
-
Ultrasonic dispersing device
Procedure:
-
Reactant Preparation:
-
Dissolve Tetra-(amido-PEG10-azide) in the chosen solvent to a desired stock concentration.
-
Dissolve the alkyne-containing molecule in a compatible solvent.
-
Prepare stock solutions of CuSO4 (e.g., 100 mM in ultrapure water), Sodium L-ascorbate (e.g., 100 mM in ultrapure water), and TBTA or THPTA (e.g., 5 mM in t-BuOH/DMSO).[16][17][18]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Tetra-(amido-PEG10-azide) solution.
-
Add the alkyne-containing molecule solution. The molar ratio will depend on the desired degree of conjugation.
-
Add the TBTA or THPTA solution. If using beads or other solid supports, disperse them using an ultrasonic device at this stage.[16][17]
-
-
Initiation and Incubation:
-
Purification:
Protocol for Tetra-PEG Hydrogel Formation
This protocol outlines the formation of a tetra-PEG hydrogel by reacting Tetra-(amido-PEG10-azide) with a tetra-alkyne functionalized PEG.
Materials:
-
Tetra-(amido-PEG10-azide)
-
Tetra-alkyne functionalized PEG (of similar molecular weight for a homogeneous network)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.4)
-
Copper(II) sulfate (CuSO4) and Sodium L-ascorbate for CuAAC, or a strained cyclooctyne-functionalized PEG for copper-free click chemistry.
Procedure:
-
Prepolymer Solution Preparation:
-
Prepare a stock solution of Tetra-(amido-PEG10-azide) in the chosen buffer.
-
Prepare a stock solution of the tetra-alkyne functionalized PEG in the same buffer.
-
-
Hydrogel Formation (CuAAC):
-
In a suitable mold, mix equal molar equivalents of the Tetra-(amido-PEG10-azide) and tetra-alkyne PEG solutions.[8]
-
Add the catalyst system (CuSO4 and sodium ascorbate) to initiate the crosslinking reaction.
-
Allow the mixture to polymerize. Gelation time can vary from minutes to hours depending on the concentration and catalyst.[8][13][21]
-
-
Hydrogel Formation (Copper-Free Click Chemistry):
-
If using a tetra-PEG functionalized with a strained alkyne (e.g., DBCO), simply mix the two prepolymer solutions. The reaction will proceed without a catalyst.[5]
-
-
Characterization:
Visualizations
References
- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 2. Tetra-(amido-PEG10-azide) | AxisPharm [axispharm.com]
- 3. Tetra-(amido-PEG10-azide), 2375600-75-0 | BroadPharm [broadpharm.com]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Tetra-(amido-PEG10-propargyl) | BroadPharm [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biodegradable tetra-PEG hydrogels as carriers for a releasable drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 16. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]
- 17. nacalai.com [nacalai.com]
- 18. confluore.com.cn [confluore.com.cn]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
